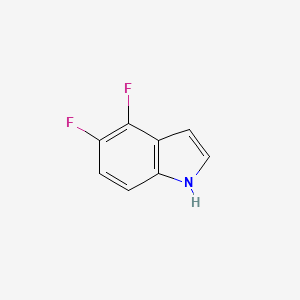

4,5-difluoro-1H-indole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,5-difluoro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2N/c9-6-1-2-7-5(8(6)10)3-4-11-7/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKIMQGBSJJPZOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70646838 | |

| Record name | 4,5-Difluoro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247564-63-2 | |

| Record name | 4,5-Difluoro-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=247564-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Difluoro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the chemical properties of 4,5-difluoro-1H-indole?

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4,5-difluoro-1H-indole. This fluorinated indole analogue is a versatile building block in medicinal chemistry and materials science, with its unique electronic properties making it a compound of significant interest for the development of novel therapeutics and functional materials.[1]

Core Chemical Properties

This compound is a solid, off-white to yellow compound at room temperature.[1] The introduction of two fluorine atoms onto the benzene ring of the indole scaffold significantly influences its chemical characteristics, enhancing both its reactivity and metabolic stability in biological systems.[1]

| Property | Value | Source |

| Molecular Formula | C₈H₅F₂N | [2] |

| Molecular Weight | 153.13 g/mol | [2] |

| CAS Number | 247564-63-2 | [2] |

| Appearance | Off-white to yellow solid | [1] |

| Purity | ≥ 95% (Assay) | [1] |

| Storage Conditions | Store at 0-8 °C | [1] |

Spectroscopic Data

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the pyrrole and benzene rings. The coupling patterns will be influenced by both proton-proton and proton-fluorine interactions.

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the eight carbon atoms, with the chemical shifts of the carbons bonded to fluorine showing characteristic splitting due to carbon-fluorine coupling.

¹⁹F NMR: The fluorine NMR spectrum is a crucial tool for characterizing this molecule and is expected to show two distinct resonances for the non-equivalent fluorine atoms at the C4 and C5 positions. The chemical shifts and coupling constants would provide valuable information about the electronic environment of the fluorine atoms.

Infrared (IR) Spectroscopy: The IR spectrum will likely exhibit characteristic absorption bands for the N-H stretching of the indole ring, C-H stretching of the aromatic and pyrrole rings, C=C stretching of the aromatic system, and C-F stretching vibrations.

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (153.13 g/mol ).

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general synthetic approach can be inferred from related literature. One potential pathway involves the Fischer indole synthesis, a common method for preparing indoles.

Illustrative Synthetic Workflow

Caption: A generalized workflow for the synthesis of this compound via the Fischer indole synthesis.

Reactivity

The fluorine atoms on the benzene ring of this compound are expected to influence its reactivity, particularly in electrophilic substitution reactions, which are characteristic of the indole nucleus. The electron-withdrawing nature of fluorine can decrease the electron density of the aromatic ring, potentially altering the regioselectivity of these reactions compared to unsubstituted indole.

Potential Applications in Drug Discovery and Materials Science

Fluorinated organic molecules are of significant interest in pharmaceutical development due to the ability of fluorine to enhance metabolic stability, binding affinity, and bioavailability.[3] this compound serves as a valuable precursor for the synthesis of more complex, biologically active molecules.[1] Its structural motif is being explored in the development of novel therapeutic agents, including those targeting cancer and neurological disorders.[1]

In the field of materials science, the unique electronic properties imparted by the fluorine atoms make this compound a candidate for the development of organic electronic materials.[1]

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and analysis of this compound are not currently available in the public domain. Researchers should refer to general methods for indole synthesis and purification, adapting them as necessary for this specific fluorinated analogue. Standard analytical techniques such as NMR, IR, and mass spectrometry should be employed for structural confirmation.

Logical Relationship of Properties and Applications

Caption: Logical flow from the core structure to the key properties and resulting applications of this compound.

Conclusion

This compound is a promising heterocyclic compound with significant potential in both pharmaceutical and materials science research. While detailed experimental data is still emerging, its fundamental chemical properties suggest it will continue to be a valuable tool for the development of innovative technologies. Further research is warranted to fully elucidate its spectroscopic characteristics, reactivity, and biological activity.

References

4,5-difluoro-1H-indole CAS number and molecular weight.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,5-difluoro-1H-indole, a fluorinated heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of public data on this specific molecule, this guide combines established information with data from closely related analogs to provide a thorough technical perspective.

Core Compound Properties

CAS Number: 247564-63-2[1]

Molecular Weight: 153.13 g/mol [1]

The introduction of fluorine atoms into the indole scaffold can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in the design of novel therapeutic agents and functional materials.

Physicochemical and Computed Data

The following table summarizes the key physicochemical and computed properties of this compound.

| Property | Value | Source |

| CAS Number | 247564-63-2 | [1] |

| Molecular Formula | C₈H₅F₂N | [1] |

| Molecular Weight | 153.13 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 4,5-Difluoroindole | [1] |

| Appearance | Off-white to yellow solid | Vendor Data |

| Purity | ≥95% | Vendor Data |

| XLogP3 | 2.2 | Computed by PubChem[1] |

| Hydrogen Bond Donor Count | 1 | Computed by PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | Computed by PubChem[1] |

| Rotatable Bond Count | 0 | Computed by PubChem[1] |

| Exact Mass | 153.03900549 Da | Computed by PubChem[1] |

| Topological Polar Surface Area | 15.8 Ų | Computed by PubChem[1] |

| Heavy Atom Count | 11 | Computed by PubChem[1] |

Synthesis and Experimental Protocols

Hypothetical Experimental Workflow: Fischer Indole Synthesis

This diagram illustrates a logical workflow for a potential synthesis of this compound.

Caption: Hypothetical Fischer Indole Synthesis Workflow.

General Experimental Considerations

-

Starting Materials: The synthesis would likely begin with a commercially available difluoroaniline derivative, such as 2,3-difluoroaniline.

-

Reaction Conditions: The Fischer indole synthesis typically involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions, followed by heating to induce cyclization.

-

Purification: Purification of the final product would likely be achieved through standard techniques such as column chromatography on silica gel, followed by recrystallization.

-

Characterization: The structure and purity of the synthesized this compound would be confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Biological Activity and Potential Signaling Pathways

Specific biological activity and signaling pathway data for this compound are not currently available in published literature. However, the broader class of fluorinated indole derivatives has been extensively studied and is known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The fluorination of the indole ring is a common strategy in drug design to enhance metabolic stability and binding affinity to biological targets.

Potential Therapeutic Applications of Fluorinated Indoles

The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives have been developed as inhibitors of various enzymes and modulators of different receptors. The diagram below illustrates a generalized signaling pathway that is often targeted by indole-based anticancer agents.

Caption: Generalized Kinase Inhibition Pathway.

This diagram represents a common mechanism of action for many indole-based kinase inhibitors, where the compound interferes with signaling pathways that are crucial for cancer cell growth and survival. It is plausible that this compound or its derivatives could be investigated for similar activities.

Conclusion

This compound is a chemical entity with significant potential for applications in drug discovery and materials science. While detailed experimental and biological data for this specific compound are limited, this guide provides a foundational understanding based on its chemical properties and the well-established importance of the fluorinated indole scaffold. Further research is warranted to fully elucidate the synthetic methodologies, physicochemical properties, and biological activities of this compound.

References

Spectroscopic data for 4,5-difluoro-1H-indole (1H NMR, 13C NMR, 19F NMR).

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the spectroscopic characterization of 4,5-difluoro-1H-indole, a fluorinated indole derivative of interest in medicinal chemistry and materials science. Due to the electronic properties of the fluorine substituents, this molecule is a valuable scaffold for the development of novel therapeutic agents and functional materials. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of such compounds.

Despite a comprehensive search of available scientific literature and chemical databases, specific, experimentally determined 1H, 13C, and 19F NMR data for this compound could not be located. Therefore, this document provides a generalized, representative experimental protocol for acquiring and processing such data. Additionally, a logical workflow for the spectroscopic analysis of a novel fluorinated heterocyclic compound is presented.

Data Presentation

As explicit quantitative NMR data for this compound is not publicly available, the following tables are presented as templates that would be populated upon successful experimental characterization.

Table 1: Representative ¹H NMR Data for a Fluorinated Indole Derivative

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 (NH) | 8.10 - 8.30 | br s | - |

| H-2 | 7.25 - 7.35 | m | |

| H-3 | 6.50 - 6.60 | m | |

| H-6 | 7.00 - 7.10 | m | |

| H-7 | 7.40 - 7.50 | m |

Table 2: Representative ¹³C NMR Data for a Fluorinated Indole Derivative

| Position | Chemical Shift (δ, ppm) | C-F Coupling (J, Hz) |

| C-2 | 125.0 | |

| C-3 | 102.0 | |

| C-3a | 128.0 | |

| C-4 | 150.0 (d) | ¹JCF = 245.0 |

| C-5 | 145.0 (d) | ¹JCF = 240.0 |

| C-6 | 115.0 (dd) | |

| C-7 | 120.0 (d) | |

| C-7a | 135.0 |

Table 3: Representative ¹⁹F NMR Data for a Fluorinated Indole Derivative

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| F-4 | -130.0 to -140.0 | m | |

| F-5 | -140.0 to -150.0 | m |

Experimental Protocols

The following is a generalized, representative protocol for the synthesis and NMR spectroscopic analysis of a fluorinated indole derivative like this compound.

Synthesis of this compound (General Approach)

A common route to synthesize fluorinated indoles is through the Fischer indole synthesis or palladium-catalyzed cyclization reactions. For this compound, a potential starting material would be (2,3-difluorophenyl)hydrazine, which could be reacted with a suitable pyruvate derivative followed by cyclization under acidic conditions. The crude product would then be purified by column chromatography on silica gel.

NMR Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of the purified this compound.

-

Solvent Addition: Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in a clean, dry vial. The choice of solvent can affect chemical shifts.

-

Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.

NMR Data Acquisition

NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Approximately 16 ppm, centered around 6 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

-

¹³C NMR:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: Approximately 250 ppm, centered around 125 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

-

¹⁹F NMR:

-

Pulse Program: A standard single-pulse experiment, often with proton decoupling.

-

Spectral Width: Approximately 200 ppm, centered based on typical aromatic fluorine chemical shifts.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 64-256.

-

Data Processing

-

Fourier Transformation: Apply an exponential window function to the Free Induction Decay (FID) and perform a Fourier transform to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

-

Referencing: Reference the ¹H and ¹³C spectra to the residual solvent peak or an internal standard (e.g., TMS). Reference the ¹⁹F spectrum to an external standard like CFCl₃.

-

Peak Picking and Integration: Identify all significant peaks and integrate the ¹H NMR signals.

Visualization

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel chemical entity.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

An In-depth Technical Guide on the Crystal Structure and Molecular Geometry of 4,5-difluoro-1H-indole

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide addresses the crystal structure and molecular geometry of 4,5-difluoro-1H-indole. As of the latest available data, a definitive experimental crystal structure for this compound has not been deposited in publicly accessible crystallographic databases. Consequently, this document provides a comprehensive overview based on closely related fluorinated indole derivatives for which crystallographic data are available. Furthermore, it outlines the standard experimental and computational methodologies that would be employed for the precise determination of its structure. This guide serves as a valuable resource for researchers interested in the structural characteristics of fluorinated indoles, offering both comparative data from analogous compounds and a procedural roadmap for future structural elucidation studies.

Introduction

Indole and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in a vast array of bioactive compounds. The introduction of fluorine atoms to the indole ring can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The specific placement of fluorine atoms, as in this compound, is of considerable interest for its potential to fine-tune these properties in drug design and development.

A precise understanding of the three-dimensional arrangement of atoms in the crystal lattice and the intramolecular geometry is paramount for structure-activity relationship (SAR) studies and for computational modeling in drug discovery. This guide provides a detailed examination of what is known about the structural aspects of fluorinated indoles, in lieu of direct experimental data for this compound.

Comparative Crystallographic Data of Fluorinated Indole Derivatives

While the crystal structure of this compound is not available, analysis of structurally similar compounds provides valuable insights into the expected molecular geometry and crystal packing. Below are the crystallographic data for two related fluorinated indole derivatives.

Table 1: Crystallographic Data for 5-Fluoro-3-(1H-indol-3-ylmethyl)-1H-indole [1][2]

| Parameter | Value |

| Chemical Formula | C₁₇H₁₃FN₂ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | Value not publicly available in the search results |

| b (Å) | Value not publicly available in the search results |

| c (Å) | Value not publicly available in the search results |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | Value not publicly available in the search results |

| Z | Value not publicly available in the search results |

| Dihedral Angle (indole rings) | 68.77(10)° |

Table 2: Crystallographic Data for 1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile [3]

| Parameter | Value |

| Chemical Formula | C₁₆H₁₀ClFN₂ |

| Crystal System | Orthorhombic |

| Space Group | Value not publicly available in the search results |

| a (Å) | 7.4581(9) |

| b (Å) | 16.8480(15) |

| c (Å) | 21.356(2) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 2683.5(5) |

| Z | 8 |

| Dihedral Angle (indole/chlorobenzene) | 80.91(5)° |

Experimental and Computational Methodologies for Structure Determination

The determination of the crystal structure and molecular geometry of a novel compound like this compound would typically involve a combination of experimental X-ray crystallography and computational modeling.

Experimental Protocol: Single-Crystal X-ray Diffraction

This section outlines a generalized protocol for the determination of a crystal structure using single-crystal X-ray diffraction.

-

Crystallization:

-

High-purity this compound is dissolved in a suitable solvent or a mixture of solvents (e.g., ethanol, methanol, ethyl acetate, hexane) to achieve a saturated or near-saturated solution.

-

Single crystals are grown using techniques such as slow evaporation, vapor diffusion, or cooling of the saturated solution. The goal is to obtain well-formed, single crystals of sufficient size and quality.

-

-

Data Collection:

-

A suitable single crystal is selected and mounted on a goniometer head of a diffractometer.

-

The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms.

-

The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation).

-

As the crystal is rotated, a series of diffraction patterns are collected on a detector (e.g., a CCD or CMOS detector).

-

-

Structure Solution and Refinement:

-

The collected diffraction data are processed to determine the unit cell dimensions and space group.

-

The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.

-

An initial molecular model is built into the electron density map.

-

The model is refined against the experimental data using least-squares methods. This process optimizes the atomic coordinates, displacement parameters, and occupancy.

-

Hydrogen atoms are typically located from the difference Fourier map or placed in calculated positions.

-

The final refined structure is validated using crystallographic software to check for geometric reasonability and overall quality of the fit to the data.

-

Computational Approach: Density Functional Theory (DFT) Calculations

In the absence of experimental data, computational methods like Density Functional Theory (DFT) can provide reliable predictions of molecular geometry.

-

Model Building:

-

A 3D model of the this compound molecule is constructed using molecular modeling software.

-

-

Geometry Optimization:

-

The geometry of the molecule is optimized using a selected DFT functional (e.g., B3LYP, ωB97X-D) and a suitable basis set (e.g., 6-31G(d,p), def2-TZVP).[4]

-

The optimization calculation finds the lowest energy conformation of the molecule, which corresponds to its most stable geometry in the gas phase.

-

-

Data Analysis:

-

From the optimized geometry, key molecular parameters such as bond lengths, bond angles, and dihedral angles can be extracted.

-

Vibrational frequency analysis is typically performed to confirm that the optimized structure corresponds to a true energy minimum.

-

Table 3: Hypothetical Predicted Molecular Geometry of this compound from DFT Calculations

| Parameter | Predicted Value (Å or °) |

| Bond Lengths (Å) | |

| C4-F | ~1.35 |

| C5-F | ~1.36 |

| N1-C2 | ~1.37 |

| C2-C3 | ~1.38 |

| C3-C3a | ~1.44 |

| C3a-C4 | ~1.40 |

| C4-C5 | ~1.38 |

| C5-C6 | ~1.40 |

| C6-C7 | ~1.39 |

| C7-C7a | ~1.40 |

| C7a-N1 | ~1.39 |

| Bond Angles (°) | |

| C3a-C4-C5 | ~120 |

| C4-C5-C6 | ~121 |

| F-C4-C5 | ~119 |

| F-C5-C4 | ~118 |

| Dihedral Angles (°) | |

| F-C4-C5-F | ~0 |

| C3-C3a-C4-C5 | ~180 |

Note: The values in Table 3 are illustrative and based on typical bond lengths and angles in similar aromatic fluorinated compounds. A dedicated computational study would be required for precise predictions.

Visualization of the Structure Determination Workflow

The following diagram illustrates the logical workflow for determining the crystal structure of a novel compound like this compound, integrating both experimental and computational approaches.

Caption: Workflow for the determination of the crystal and molecular structure.

Conclusion

While the definitive crystal structure of this compound remains to be experimentally determined, a comprehensive understanding of its likely molecular geometry and potential crystal packing can be inferred from the analysis of closely related fluorinated indole derivatives. This technical guide has provided the available crystallographic data for such analogs, presenting them in a structured format for easy comparison.

Furthermore, this guide has detailed the standard experimental and computational protocols that are essential for the elucidation of its precise three-dimensional structure. The outlined workflow, from crystallization to computational modeling, provides a clear roadmap for researchers aiming to undertake this structural determination. The insights provided herein are crucial for professionals in drug discovery and materials science who are leveraging the unique properties of fluorinated heterocyclic compounds. Future experimental determination of the crystal structure of this compound will be a valuable addition to the crystallographic literature and will undoubtedly aid in the rational design of novel bioactive molecules.

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. 5-Fluoro-3-(1H-indol-3-ylmethyl)-1H-indole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1H/13C chemical shift calculations for biaryls: DFT approaches to geometry optimization - PMC [pmc.ncbi.nlm.nih.gov]

Introduction to the biological activity of fluorinated indoles.

An in-depth guide to the biological activity of fluorinated indoles for researchers, scientists, and drug development professionals.

Introduction to the Biological Activity of Fluorinated Indoles

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and bioactive compounds.[1][2][3] Its versatile structure is found in essential biomolecules like the neurotransmitter serotonin and the hormone melatonin.[2] In drug discovery, the strategic incorporation of fluorine atoms into lead compounds is a well-established method to enhance pharmacological properties.[1][4] Fluorination can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity, and bioavailability.[5][6] Specifically, replacing hydrogen with fluorine on aromatic rings is a highly effective strategy to slow down oxidative metabolism by cytochrome P450 monooxygenases.[1] The unique physicochemical properties of the C-F bond, including its high strength and polarity with minimal steric impact, have led to fluorine being present in approximately 20-25% of all approved small-molecule pharmaceuticals.[4][7] This guide provides a technical overview of the diverse biological activities of fluorinated indoles, supported by quantitative data, experimental methodologies, and process visualizations.

Key Biological Activities and Therapeutic Applications

Fluorinated indoles exhibit a wide spectrum of pharmacological activities, including enzyme inhibition, anticancer, antiviral, and central nervous system effects.[1][7]

Enzyme Inhibition

The introduction of fluorine can significantly boost the potency of indole-based enzyme inhibitors.[5] Fluorine's high electronegativity can alter the electronic properties of the indole ring, leading to enhanced binding interactions with target enzymes.[5]

Tryptophan 2,3-dioxygenase (TDO2) Inhibition: TDO2 is a key enzyme in the kynurenine pathway, and its upregulation is linked to cancer and neurodegenerative diseases.[5] Certain 6-fluoroindole derivatives have shown potent inhibition of human TDO2.[6]

Rho-associated coiled-coil containing protein kinase 1 (ROCK1) Inhibition: ROCK1 overactivation is implicated in cardiovascular diseases and cancer.[5] The position of fluorine on the indole ring is critical for activity; for instance, a 6-fluoroindazole derivative demonstrated significantly enhanced ROCK1 inhibitory potency compared to its 4-fluoro counterpart.[6]

Cholinesterase Inhibition: Acetylcholinesterase (AChE) inhibitors are used in the treatment of Alzheimer's disease.[6] Fluorinated pyrroloindole structures have been identified as potent AChE inhibitors.[6]

α-Glucosidase Inhibition: α-Glucosidase inhibitors are used to manage type 2 diabetes. A series of 5-fluoro-2-oxindole derivatives have demonstrated significantly better inhibitory activity against α-glucosidase than the reference drug, acarbose.[8]

Table 1: Fluorinated Indoles as Enzyme Inhibitors

| Compound Class | Target Enzyme | Fluorine Position | IC50 Value | Reference Compound | IC50 Value |

|---|---|---|---|---|---|

| 6-fluoroindole derivatives | TDO2 | 6-F | < 1 µM | Indole Derivative A (Non-fluorinated) | > 10 µM |

| 6-fluoroindazole | ROCK1 | 6-F | 14 nM | 4-fluoroindazole | 2500 nM |

| 5-fluoro-2-oxindole deriv. (3f) | α-Glucosidase | 5-F | 35.83 ± 0.98 µM | Acarbose | 569.43 ± 43.72 µM |

| 5-fluoro-2-oxindole deriv. (3d) | α-Glucosidase | 5-F | 49.89 ± 1.16 µM | Acarbose | 569.43 ± 43.72 µM |

Data sourced from multiple studies.[5][8]

Anticancer Activity

Fluorinated indoles have emerged as promising candidates for cancer therapy, acting through various mechanisms, including the inhibition of key signaling pathways like Vascular Endothelial Growth Factor Receptor (VEGFR).[9]

VEGFR-2 Inhibition: Several indole-containing compounds are effective agents against VEGFR, a key factor in tumor angiogenesis.[9] Fluorinated analogs have shown enhanced antitumor properties. For example, one indolyl Schiff base demonstrated potent antiproliferation and enzymatic inhibitory properties against VEGFR-2.[9]

Antiproliferative Activity: Fluorinated indole derivatives have demonstrated potent activity against a range of human cancer cell lines.[10] For instance, an indole derivative containing a 1,3,4-thiadiazole substitution was highly effective against A549 (lung) and K562 (leukemia) cells.[10] Another series of fluoro-substituted indole-chalcone derivatives showed potent activity against HCT-116 colorectal cancer cells.[2]

Table 2: Anticancer Activity of Fluorinated Indole Derivatives

| Compound / Derivative | Cancer Cell Line | Activity Metric | Value | Reference Drug |

|---|---|---|---|---|

| Indolyl Schiff Base (67a) | HepG2 (Liver) | IC50 | 1.13 ± 0.06 µM | Sunitinib |

| Indolyl Schiff Base (67a) | MCF7 (Breast) | IC50 | 1.44 ± 0.11 µM | Sunitinib |

| Indole-Thiadiazole (10b) | A549 (Lung) | IC50 | 12.0 nM | - |

| Indole-Thiadiazole (10b) | K562 (Leukemia) | IC50 | 10 nM | - |

| 5-fluoro-indole-chalcone (53) | HCT-116 (Colorectal) | IC50 | Low nanomolar | - |

Antiviral Activity

Fluorination has proven to be a powerful strategy for developing potent antiviral agents, particularly against the Human Immunodeficiency Virus (HIV). The 4-fluorinated indole IV is approximately 50-fold more potent as an HIV-1 inhibitor than its non-fluorinated counterpart.[6]

Anti-HIV Activity: Fluorinated indole-carboxamide derivatives have demonstrated highly potent inhibition of HIV-1 replication in human T-lymphocyte cells at nanomolar concentrations.[6] Some derivatives with a heteroaryl-carboxamide group at the C-7 position showed extraordinary antiviral activity on a picomolar scale.[6][11]

Table 3: Anti-HIV-1 Activity of Fluorinated Indole Derivatives

| Compound Series | Fluorine Position | EC50 Value | Cell Line |

|---|---|---|---|

| Indole-carboxamides (19a-e) | - | 2.0–4.6 nM | CEM (T-lymphocyte) |

| C-7 Primary Amide (22) | - | 0.14 nM | - |

| C-7 Heteroaryl-carboxamide (23n) | - | 0.0058 nM | - |

| C-7 Heteroaryl-carboxamide (23l) | - | 0.02 nM | - |

Data sourced from Piscitelli et al. and other studies.[6][11]

Neuroscience and CNS Applications

Fluorinated indoles are actively being investigated for the treatment of neurodegenerative diseases and other CNS disorders. Their ability to modulate key receptors, such as serotonin (5-HT) receptors, makes them valuable research tools and potential therapeutics.[12]

5-HT Receptor Ligands: Fluorination of 3-(3-(piperazin-1-yl)propyl)indoles has been used to develop selective ligands for the human 5-HT1D receptor.[13] This modification can improve pharmacokinetic profiles.[13][14] In another example, a fluorinated indole-imidazole conjugate was identified as a potent and selective 5-HT7 receptor agonist, showing potential as a neuropathic painkiller.[15]

Alzheimer's Disease: The development of fluorinated molecules is a promising approach for Alzheimer's disease therapy, partly due to the challenge of crossing the blood-brain barrier (BBB).[16] Fluorinated pyrroloindole derivatives have been reported as potent acetylcholinesterase (AChE) inhibitors, a key target in Alzheimer's treatment.[6]

Impact on Pharmacokinetics

A primary driver for using fluorine in drug design is to improve a compound's pharmacokinetic profile. Fluorination can significantly reduce the basicity (pKa) of nearby amine groups, which has a dramatic and beneficial influence on oral absorption.[13][14][17] In studies on 5-HT1D receptor ligands, replacing a piperidine ring with a piperazine ring improved pharmacokinetic properties; subsequent fluorination of the piperidine series was investigated to mimic the reduced pKa of the piperazine and thereby improve oral bioavailability.[18]

Caption: Logical workflow for improving pharmacokinetics via fluorination.

Experimental Protocols & Synthesis

Synthesis Protocol: 3-Fluorooxindoles from Indoles

This protocol describes a method for synthesizing 3-fluorooxindoles from 3-substituted indoles using Selectfluor as the fluorinating agent.[19]

Materials:

-

3-substituted indole (e.g., tryptophan or serotonin derivatives)

-

Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

-

Acetonitrile (CH3CN)

-

Water (H2O)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve the 3-substituted indole in a 1:1 mixture of acetonitrile and water.

-

Add 3 equivalents of Selectfluor to the solution.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and perform an aqueous workup.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product using column chromatography to yield the 3-substituted 3-fluorooxindole.

Proposed Mechanism: The reaction is believed to proceed through the formation of an unstable 3-fluoroindolenine intermediate, which undergoes further reactions with water to yield the final 3-fluorooxindole product.[19]

Caption: General workflow for the synthesis of 3-fluorooxindoles.

Biological Assay Protocol: Cholinesterase Inhibition

This is a general protocol for determining the inhibitory activity of fluorinated indole derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) based on Ellman's method.[5]

Materials:

-

96-well microplate

-

Phosphate buffer (Assay Buffer)

-

DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) solution

-

Acetylcholinesterase (AChE) or Butyrylcholinesterase (BuChE) enzyme solution

-

Substrate solution (e.g., Acetylthiocholine iodide)

-

Test Compounds: Fluorinated indole derivatives dissolved in DMSO and serially diluted.

-

Microplate reader

Procedure:

-

To each well of a 96-well plate, add the assay buffer.

-

Add the DTNB solution to each well.

-

Add the inhibitor solution (test compound at various concentrations) or solvent (for control) to the appropriate wells.

-

Add the enzyme solution (AChE or BuChE) to each well to initiate pre-incubation.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).

-

Initiate the reaction by adding the substrate solution to all wells.

-

Immediately measure the absorbance at a specific wavelength (e.g., 412 nm) at regular intervals using a microplate reader.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the percent inhibition and calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Caption: Inhibition of the TDO2 enzyme by a fluorinated indole derivative.

Conclusion

The strategic incorporation of fluorine into the indole scaffold is a highly effective approach in modern drug discovery. Fluorinated indoles have demonstrated a vast range of potent biological activities, from enzyme inhibition and anticancer effects to antiviral and CNS-modulating properties. The ability of fluorine to enhance metabolic stability, improve binding affinity, and favorably alter pharmacokinetic profiles underscores its importance. For researchers and drug development professionals, fluorinated indoles represent a rich and promising class of molecules with significant therapeutic potential across multiple disease areas. Continued exploration of novel fluorination methods and structure-activity relationships will undoubtedly lead to the development of next-generation therapeutics.

References

- 1. daneshyari.com [daneshyari.com]

- 2. mdpi.com [mdpi.com]

- 3. rjpn.org [rjpn.org]

- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08962B [pubs.rsc.org]

- 10. tandfonline.com [tandfonline.com]

- 11. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]

- 12. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Fluorinated indole-imidazole conjugates: Selective orally bioavailable 5-HT7 receptor low-basicity agonists, potential neuropathic painkillers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The Potential Effect of Fluorinated Compounds in the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor [organic-chemistry.org]

Technical Guide: Physicochemical Properties and Stability of 4,5-Difluoro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties and stability of 4,5-difluoro-1H-indole. Due to the limited availability of experimental data in peer-reviewed literature, this guide combines computational data with established experimental protocols that can be applied to determine the precise properties of this compound.

Core Physicochemical Properties

This compound is a fluorinated derivative of indole, a prominent scaffold in medicinal chemistry. The introduction of fluorine atoms can significantly alter the electronic properties, lipophilicity, and metabolic stability of the parent molecule, making this compound of interest in drug discovery and materials science.[1][2]

Structural and General Properties

| Property | Value | Source |

| Molecular Formula | C₈H₅F₂N | PubChem |

| Molecular Weight | 153.13 g/mol | PubChem[3], CymitQuimica |

| Appearance | Solid | CymitQuimica[4] |

| CAS Number | 247564-63-2 | PubChem[3] |

Calculated Physicochemical Data

The following table summarizes key physicochemical properties of this compound that have been predicted using computational models. It is crucial to note that these are not experimentally determined values and should be confirmed through laboratory analysis.

| Property | Calculated Value | Source |

| XLogP3 | 2.2 | PubChem[3] |

| Hydrogen Bond Donor Count | 1 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[3] |

| Rotatable Bond Count | 0 | PubChem[3] |

| Exact Mass | 153.03900549 Da | PubChem[3] |

| Topological Polar Surface Area | 15.8 Ų | PubChem[3] |

Stability Profile

The stability of an active pharmaceutical ingredient (API) is a critical factor in drug development, influencing its shelf-life, storage conditions, and formulation. While specific stability studies on this compound are not publicly available, the general stability of indole derivatives and the influence of fluorination provide valuable insights.

Indole and its derivatives can be susceptible to oxidative degradation.[6][7][8][9][10] The introduction of fluorine atoms into organic molecules is a common strategy to enhance thermal and metabolic stability due to the high bond energy of the C-F bond.[1][11]

Potential Degradation Pathways

Based on the known chemistry of indoles, potential degradation of this compound could occur through the following pathways:

-

Oxidation: The electron-rich pyrrole ring of the indole nucleus is susceptible to oxidation, which can lead to the formation of oxindole derivatives and subsequent ring-opening products.[6][7][8][9]

-

Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of indole-containing compounds.[12][13][14] Photostability testing is crucial to determine the need for light-protective packaging.

The following diagram illustrates a logical workflow for assessing the stability of this compound.

Experimental Protocols

The following sections detail standard experimental procedures for determining the key physicochemical properties of this compound.

Melting Point Determination

The melting point is a fundamental physical property used for identification and purity assessment of a solid compound.

Methodology:

-

Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube, which is sealed at one end.[15][16]

-

Apparatus: A calibrated melting point apparatus with a heating block and a thermometer or an automated instrument is used.[17]

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.[15]

-

The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower heating rate (e.g., 1-2 °C/min) for a more accurate measurement.[18]

-

The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire solid has turned into a liquid (completion of melting) are recorded. This range is the melting point of the substance.[18]

-

Boiling Point Determination

For compounds that are liquid at or near room temperature or for solids with a relatively low melting point, the boiling point is a key characteristic. Since this compound is a solid, its boiling point would likely be determined under reduced pressure to prevent decomposition at high temperatures.

Methodology:

-

Apparatus: A micro-distillation apparatus suitable for small sample sizes and vacuum application is required.[19][20] A digital thermometer and a manometer are also necessary.

-

Procedure:

-

A small amount of the sample is placed in a distillation flask.

-

The system is evacuated to a specific, stable pressure.

-

The temperature at which the liquid boils and the vapor condenses on the thermometer bulb is recorded as the boiling point at that specific pressure.[22]

-

A nomograph can be used to estimate the boiling point at atmospheric pressure from the data obtained at reduced pressure.[19]

-

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[23][24][25]

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of purified water or a relevant buffer solution in a sealed container.[23]

-

Equilibration: The mixture is agitated (e.g., using a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[24]

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.[25][26]

-

Quantification: The concentration of this compound in the clear, saturated solution is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[26]

-

Calculation: The solubility is expressed in units such as mg/mL or mol/L.

pKa Determination (UV-Vis Spectrophotometry)

The pKa, or acid dissociation constant, is a critical parameter that influences the ionization state of a compound at different pH values, which in turn affects its solubility, permeability, and biological activity. UV-Vis spectrophotometry is a common method for pKa determination for compounds with a chromophore close to the ionization center.[27]

Methodology:

-

Preparation of Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or DMSO). A series of buffer solutions covering a wide pH range are also prepared.[27]

-

UV-Vis Measurements: A small aliquot of the stock solution is added to each buffer solution, and the UV-Vis spectrum is recorded for each pH.[28]

-

Data Analysis:

-

The absorbance at one or more wavelengths where the absorbance changes significantly with pH is plotted against the pH.[29][30]

-

The pKa corresponds to the pH at the inflection point of the resulting sigmoidal curve.[30]

-

Alternatively, the Henderson-Hasselbalch equation can be used to linearize the data and determine the pKa.[30][31]

-

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound | C8H5F2N | CID 24729516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. innospk.com [innospk.com]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 10. Oxidation of Indole-3-Acetic Acid-Amino Acid Conjugates by Horseradish Peroxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. ema.europa.eu [ema.europa.eu]

- 13. pure.psu.edu [pure.psu.edu]

- 14. database.ich.org [database.ich.org]

- 15. cdn.juniata.edu [cdn.juniata.edu]

- 16. byjus.com [byjus.com]

- 17. pennwest.edu [pennwest.edu]

- 18. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 19. Purification [chem.rochester.edu]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 22. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 23. dissolutiontech.com [dissolutiontech.com]

- 24. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 25. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 26. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 27. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 28. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 29. ishigirl.tripod.com [ishigirl.tripod.com]

- 30. hi-tec.tripod.com [hi-tec.tripod.com]

- 31. ijper.org [ijper.org]

Key literature for the discovery and synthesis of 4,5-difluoro-1H-indole.

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the key literature and synthetic methodologies for 4,5-difluoro-1H-indole, a crucial fluorinated building block in modern medicinal chemistry and materials science.

Introduction and Physicochemical Properties

This compound (CAS No: 247564-63-2) is an aromatic heterocyclic compound that has garnered significant attention as a versatile intermediate.[1] Its unique difluorinated structure enhances metabolic stability, bioavailability, and binding affinity when incorporated into larger molecules, making it a valuable scaffold in drug discovery.[2][3] It is particularly utilized in the development of novel therapeutics for cancer and neurological disorders.[1] Beyond pharmaceuticals, its electronic properties are leveraged in the creation of advanced organic materials, polymers, and fluorescent probes.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 247564-63-2 | [1][4] |

| Molecular Formula | C₈H₅F₂N | [1][4] |

| Molecular Weight | 153.13 g/mol | [1][4] |

| Appearance | Off-white to yellow solid | [1] |

| Purity | ≥ 95% (Assay) | [1][5] |

| Storage Conditions | Store at 0-8 °C | [1] |

Key Synthetic Methodologies: The Fischer Indole Synthesis

The most prominent and widely applicable method for the synthesis of indole rings is the Fischer indole synthesis, discovered by Emil Fischer in 1883.[6][7] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the corresponding phenylhydrazine and an aldehyde or ketone.[6][8] While specific literature detailing a high-yield synthesis exclusively for this compound is sparse, the general Fischer methodology is the standard approach.

The synthesis proceeds via the reaction of (2,3-difluorophenyl)hydrazine with a suitable carbonyl compound (like pyruvic acid or an equivalent that can lead to the unsubstituted indole ring), followed by acid-catalyzed intramolecular cyclization and elimination of ammonia.[6][9]

The following protocol is a representative example adapted from the general principles of the Fischer indole synthesis for preparing substituted indoles.[6][8][10]

Step 1: Formation of the Phenylhydrazone

-

In a round-bottom flask, dissolve (2,3-difluorophenyl)hydrazine (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

-

Add an appropriate aldehyde or ketone (e.g., pyruvic acid, 1.1 eq) to the solution.

-

Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone intermediate can often be monitored by TLC or observed as a precipitate.

Step 2: Cyclization to form the Indole

-

To the hydrazone mixture, add a strong acid catalyst. Polyphosphoric acid (PPA) or a mixture of sulfuric acid in ethanol are commonly used.

-

Heat the reaction mixture to a temperature typically ranging from 80°C to 150°C. The optimal temperature and time depend on the specific substrates and catalyst used.

-

Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).

-

After completion, cool the reaction mixture to room temperature and pour it onto crushed ice or into a beaker of cold water.

-

Neutralize the mixture with a base (e.g., NaOH or NaHCO₃ solution) until it reaches a pH of ~7-8.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Quantitative Data and Reaction Parameters

Synthesizing substituted indoles via the Fischer method can have variable yields depending on the chosen conditions and the electronic nature of the substituents on the phenylhydrazine ring. Electron-withdrawing groups, such as fluorine, can sometimes hinder the reaction, requiring harsher conditions.[7]

Table 2: Typical Reaction Parameters for Fischer Indole Synthesis

| Parameter | Condition | Rationale / Notes |

| Starting Phenylhydrazine | (2,3-difluorophenyl)hydrazine | Precursor for the 4,5-difluoro substitution pattern. |

| Carbonyl Source | Pyruvic Acid / Acetaldehyde Acetal | Reacts with hydrazine to form the key hydrazone intermediate. |

| Catalyst | H₂SO₄, Polyphosphoric Acid (PPA), ZnCl₂ | Brønsted or Lewis acids are required to catalyze the rearrangement and cyclization steps.[6][8] |

| Solvent | Ethanol, Acetic Acid, Toluene, Xylene | Choice depends on the reaction temperature and catalyst solubility. |

| Temperature | 80 - 150 °C | Higher temperatures are often needed to drive the[4][4]-sigmatropic rearrangement. |

| Reaction Time | 2 - 12 hours | Monitored by TLC for completion. |

| Typical Yield | 40 - 75% | Yields can vary significantly based on the optimization of all parameters. |

Alternative Synthetic Strategies

While the Fischer synthesis is the most common, other methods for creating substituted indoles exist and could potentially be adapted for this compound. These include:

-

Palladium-Catalyzed Buchwald Modification: This method involves the cross-coupling of aryl bromides with hydrazones, offering an alternative route to the key intermediate of the Fischer synthesis.[6][8]

-

Gassman Indole Synthesis: This one-pot reaction uses an aniline derivative to produce a 3-thioalkoxyindole, which can then be desulfurized. However, it may not be efficient for anilines with electron-withdrawing groups.[11]

The selection of a synthetic route depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions.

Conclusion

This compound is a pivotal intermediate in chemical research, offering a gateway to novel pharmaceuticals and materials. Its synthesis is most reliably achieved through the classic Fischer indole synthesis, a robust method that can be adapted for this specific fluorinated analogue. Understanding the reaction mechanism and key parameters outlined in this guide is essential for researchers aiming to efficiently produce this valuable compound for applications in drug discovery and beyond.

References

- 1. chemimpex.com [chemimpex.com]

- 2. innospk.com [innospk.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C8H5F2N | CID 24729516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. jk-sci.com [jk-sci.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. ecommons.luc.edu [ecommons.luc.edu]

An In-Depth Technical Guide to the Reactivity of the 4,5-Difluoro-1H-indole Ring System

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] The strategic introduction of fluorine atoms into this privileged structure can profoundly influence its physicochemical and biological properties, including metabolic stability, binding affinity, and lipophilicity. This guide provides a comprehensive technical overview of the reactivity of the 4,5-difluoro-1H-indole ring system, a building block of increasing importance in the development of novel therapeutics, particularly in the realm of kinase inhibitors.[2][3][4]

General Considerations: The Influence of Fluorine Substitution

The presence of two fluorine atoms on the benzene portion of the indole ring at positions 4 and 5 significantly modulates its electronic properties. Fluorine is a highly electronegative atom that exerts a strong electron-withdrawing inductive effect (-I). This effect deactivates the benzene ring towards electrophilic aromatic substitution compared to unsubstituted indole. However, fluorine can also participate in resonance by donating a lone pair of electrons (+M effect), which can influence the regioselectivity of certain reactions. The interplay of these electronic effects governs the reactivity and functionalization of the this compound core.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is a fundamental class of reactions for the functionalization of indole. For the this compound ring, the pyrrole ring remains the more electron-rich and thus more reactive site for electrophilic attack. The substitution is generally directed to the C3 position, as this preserves the aromaticity of the benzene ring in the intermediate.

Vilsmeier-Haack Formylation

Experimental Protocol: General Vilsmeier-Haack Formylation of Indoles

-

To a stirred solution of phosphorus oxychloride (1.2 equivalents) in anhydrous N,N-dimethylformamide (DMF) at 0 °C, a solution of the indole (1.0 equivalent) in anhydrous DMF is added dropwise.

-

The reaction mixture is stirred at room temperature for a specified time, typically 1-3 hours, while monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is poured into crushed ice and neutralized with an aqueous solution of a base, such as sodium hydroxide or potassium carbonate, until a basic pH is achieved.

-

The precipitated product is collected by filtration, washed with water, and dried. If no precipitate forms, the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel or by recrystallization.

Note: The reactivity of the this compound may be lower than that of unsubstituted indole, potentially requiring longer reaction times or higher temperatures.

Logical Relationship for Vilsmeier-Haack Reaction

Caption: Vilsmeier-Haack formylation of this compound.

Mannich Reaction

The Mannich reaction provides a route to 3-aminomethylindoles, which are valuable intermediates in the synthesis of various biologically active compounds.

Experimental Protocol: General Mannich Reaction of Indoles

-

A mixture of the indole (1.0 equivalent), a secondary amine (1.2 equivalents), and aqueous formaldehyde (1.2 equivalents) in a suitable solvent, such as ethanol or acetic acid, is prepared.

-

The reaction mixture is stirred at room temperature or heated to reflux for several hours, with reaction progress monitored by TLC.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography.[5]

Note: The electron-withdrawing nature of the fluorine atoms may necessitate harsher reaction conditions compared to unsubstituted indole.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group at the C3 position of the indole ring. This reaction typically requires a Lewis acid catalyst.

Experimental Protocol: General Friedel-Crafts Acylation of Indoles

-

To a solution of the indole (1.0 equivalent) and an acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1 equivalents) in an anhydrous, non-polar solvent (e.g., dichloromethane or carbon disulfide), a Lewis acid catalyst (e.g., aluminum chloride or zinc chloride, 1.1-2.0 equivalents) is added portion-wise at 0 °C.

-

The reaction mixture is stirred at room temperature or heated as required, while monitoring by TLC.

-

Upon completion, the reaction is quenched by carefully adding it to a mixture of ice and dilute hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with the same organic solvent.

-

The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate and concentrated.

-

The crude product is purified by column chromatography.

N-Functionalization

The nitrogen atom of the indole ring can be readily functionalized, which is often a necessary step to protect the N-H proton or to introduce specific functionalities.

N-Alkylation

N-alkylation can be achieved by treating the indole with a base followed by an alkyl halide.

Experimental Protocol: General N-Alkylation of Indoles

-

To a solution of the indole (1.0 equivalent) in an anhydrous polar aprotic solvent (e.g., DMF or THF) at 0 °C, a strong base (e.g., sodium hydride, 1.1 equivalents) is added portion-wise.

-

The mixture is stirred at 0 °C for 30 minutes, and then the alkylating agent (e.g., an alkyl halide, 1.1 equivalents) is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

-

The reaction is quenched by the slow addition of water.

-

The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated.

-

Purification is achieved by column chromatography.

Metallation and Cross-Coupling Reactions

Metallation of the indole ring, followed by reaction with an electrophile or a transition metal-catalyzed cross-coupling reaction, is a powerful strategy for C-C and C-heteroatom bond formation.

Lithiation

Direct lithiation of N-protected indoles typically occurs at the C2 position. The regioselectivity can be influenced by directing groups.

Experimental Workflow for C2 Lithiation and Functionalization

References

Commercial Availability and Synthetic Strategies for 4,5-Difluoro-1H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Difluoro-1H-indole is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of fluorine atoms into the indole scaffold can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications make fluorinated indoles, including the 4,5-difluoro derivative, attractive building blocks for the synthesis of novel therapeutic agents, particularly in the development of kinase inhibitors. This technical guide provides a comprehensive overview of the commercial availability of this compound, along with a detailed, representative synthetic protocol based on the Fischer indole synthesis. Additionally, a general experimental workflow for evaluating its potential as a kinase inhibitor is presented.

Commercial Sourcing of this compound

This compound is available from several chemical suppliers, catering to research and development needs. The compound is typically offered in various purities and quantities. Below is a summary of key suppliers and their product specifications.

| Supplier | Brand | CAS Number | Purity | Physical Form | Available Quantities |

| CymitQuimica | Apollo Scientific | 247564-63-2 | 95%[1] | Solid[1] | 100mg, 250mg, 1g, 5g[1] |

| Chem-Impex | Chem-Impex | 247564-63-2 | ≥95% (Assay) | Off-white to yellow solid | Inquire |

| Fisher Scientific | BLD Pharm | 247564-63-2 | Inquire | Inquire | 100mg |

| Sobekbio Biosciences | Sobekbio | 247564-63-2 | 98% | Inquire | 100mg, 250mg, 1g, 5g, 10g |

Note: Lead times and stock availability may vary. It is recommended to contact the suppliers directly for the most current information.

Synthetic Protocol: Fischer Indole Synthesis

Part 1: Preparation of 2,3-Difluorophenylhydrazine Hydrochloride (Hypothetical)

The synthesis of the crucial precursor, 2,3-difluorophenylhydrazine, can be adapted from established methods for preparing fluorinated phenylhydrazines.[2][3][4] This typically involves the diazotization of the corresponding aniline followed by reduction.

Materials:

-

2,3-Difluoroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sodium Sulfite (Na₂SO₃) or Stannous Chloride (SnCl₂)

-

Sodium Hydroxide (NaOH)

-

Deionized Water

-

Ice

Procedure:

-

Diazotization: Dissolve 2,3-difluoroaniline in a mixture of concentrated HCl and water, and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

-

Reduction: In a separate flask, prepare a solution of the reducing agent (e.g., sodium sulfite or stannous chloride in concentrated HCl) and cool it in an ice bath.

-

Slowly add the cold diazonium salt solution to the reducing agent solution, keeping the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC).

-

Work-up and Isolation: Basify the reaction mixture with a concentrated NaOH solution to precipitate the free 2,3-difluorophenylhydrazine.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

To obtain the hydrochloride salt, dissolve the crude free base in an appropriate solvent and treat with a solution of HCl. The resulting precipitate can be collected by filtration and dried.

Part 2: Fischer Indole Synthesis of this compound

This part of the protocol outlines the cyclization reaction to form the indole ring.[1][5]

Materials:

-

2,3-Difluorophenylhydrazine Hydrochloride

-

Glycolaldehyde dimethyl acetal (as an acetaldehyde equivalent)

-

Polyphosphoric Acid (PPA) or another suitable acid catalyst (e.g., sulfuric acid, zinc chloride)

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Procedure:

-

Hydrazone Formation and Cyclization: Combine 2,3-difluorophenylhydrazine hydrochloride and glycolaldehyde dimethyl acetal in a round-bottom flask.

-

Add the acid catalyst (e.g., polyphosphoric acid) to the mixture.

-

Heat the reaction mixture to the appropriate temperature (typically between 80-140 °C) and stir for several hours. The progress of the reaction should be monitored by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench by adding it to a stirred mixture of ice and water.

-

Neutralize the acidic solution by the slow addition of a saturated NaHCO₃ solution until the pH is approximately 7-8.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Experimental Workflow: Kinase Inhibitor Screening

Indole-based molecules are frequently investigated as kinase inhibitors due to their ability to mimic the hinge-binding motif of ATP.[6][7][8] A general workflow to assess the potential of this compound or its derivatives as kinase inhibitors is outlined below.

General Protocol for an In Vitro Kinase Assay (e.g., HTRF® Kinase Assay)

This protocol describes a common method for measuring the inhibitory activity of a compound against a specific kinase.

Materials:

-

Purified kinase enzyme of interest

-

Biotinylated substrate peptide specific to the kinase

-

ATP (Adenosine triphosphate)

-

This compound (or derivative) as the test compound

-

Assay buffer

-

Detection reagents: Europium cryptate-labeled anti-phospho-substrate antibody (donor) and streptavidin-XL665 (acceptor)

-

384-well microplate

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO) and then dilute further in the assay buffer.

-

Reagent Preparation: Prepare solutions of the kinase, biotinylated substrate, and ATP in the assay buffer at the desired concentrations.

-

Kinase Reaction:

-

Add the test compound dilutions to the wells of the microplate.

-

Add the kinase and the biotinylated substrate to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a controlled temperature (e.g., room temperature or 30 °C) for a specific duration (e.g., 60 minutes).

-

-

Detection:

-

Stop the kinase reaction by adding a solution containing EDTA.

-

Add the detection reagents (europium cryptate-labeled antibody and streptavidin-XL665).

-

Incubate the plate in the dark for a specified time (e.g., 60 minutes) to allow for the formation of the detection complex.

-

-

Data Acquisition: Read the plate on a compatible microplate reader that can measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce the kinase activity by 50%).

Visualizations

Caption: Fischer Indole Synthesis Workflow for this compound.

References

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. US5599992A - Process for the preparation of 2-fluorophenylhydrazine - Google Patents [patents.google.com]

- 3. EP0723953A1 - Process for the preparation of 2-fluorophenylhydrazine - Google Patents [patents.google.com]

- 4. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. Discovery of 9H-pyrimido[4,5-b]indole derivatives as dual RET/TRKA inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 4,5-Difluoro-1H-indole: A Detailed Protocol for Pharmaceutical and Research Applications

Introduction

4,5-Difluoro-1H-indole is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug development. The incorporation of fluorine atoms into the indole scaffold can profoundly influence the molecule's physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity to target proteins. This application note provides a detailed protocol for the synthesis of this compound, targeting researchers, scientists, and professionals in the field of drug development.

Synthetic Strategy

The synthesis of this compound can be effectively achieved through a multi-step process commencing from the commercially available 1,2-difluoro-3-nitrobenzene. The key transformations involve a Batcho-Leimgruber indole synthesis followed by a decarboxylation reaction. This approach offers a reliable and scalable route to the desired product.

Overall Reaction Scheme:

Experimental Protocols

Part 1: Synthesis of (E)-1-(3,4-Difluoro-2-nitrophenyl)-N,N-dimethylethenamine

This step employs a condensation reaction to introduce the necessary carbon framework for the subsequent indole ring formation.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1,2-Difluoro-3-nitrobenzene | 159.09 | 10.0 g | 62.9 mmol |

| N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | 119.16 | 11.2 g | 94.3 mmol |

| Pyrrolidine | 71.12 | 6.7 g | 94.3 mmol |

| N,N-Dimethylformamide (DMF) | 73.09 | 50 mL | - |

Procedure:

-

To a solution of 1,2-difluoro-3-nitrobenzene in dry N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine.

-

Heat the reaction mixture at 90 °C for 16 hours under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (E)-1-(3,4-difluoro-2-nitrophenyl)-N,N-dimethylethenamine, which can be used in the next step without further purification.

Part 2: Synthesis of this compound-2-carboxylic acid

This step involves a reductive cyclization of the enamine intermediate to form the indole core.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| (E)-1-(3,4-Difluoro-2-nitrophenyl)-N,N-dimethylethenamine | 214.18 | (from Part 1) | ~62.9 mmol |

| Iron powder | 55.84 | 21.1 g | 378 mmol |

| Acetic acid | 60.05 | 100 mL | - |

Procedure:

-

Suspend the crude (E)-1-(3,4-difluoro-2-nitrophenyl)-N,N-dimethylethenamine in acetic acid.

-

Add iron powder portion-wise to the suspension while maintaining the temperature below 60 °C with external cooling.

-

After the addition is complete, heat the mixture at 100 °C for 2 hours.

-

Monitor the reaction by TLC or HPLC.

-

Once the reaction is complete, cool the mixture and filter it through a pad of celite to remove the iron residues.

-

Concentrate the filtrate under reduced pressure.

-

Add water to the residue to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum to obtain this compound-2-carboxylic acid.

Part 3: Synthesis of this compound